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molecular formula C5H6BrFN2 B1377811 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole CAS No. 1392274-42-8

4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole

Cat. No. B1377811
M. Wt: 193.02 g/mol
InChI Key: FQVSCBJYJWWQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328106B2

Procedure details

Following the procedure of Intermediate 149, replacing 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole (commercial) provided the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN1C(C(F)(F)F)=C([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)C=N1.Br[C:21]1[C:22]([CH3:28])=[N:23][N:24]([CH3:27])[C:25]=1[F:26]>>[F:26][C:25]1[N:24]([CH3:27])[N:23]=[C:22]([CH3:28])[C:21]=1[B:11]1[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=C1C(F)(F)F)B1OC(C(O1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NN(C1F)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=NN1C)C)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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